(1-(2-Methoxybenzyl)cyclopropyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[1-[(2-methoxyphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O2/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12/h2-5,13H,6-9H2,1H3 |
InChI Key |
OZKTVLOTVUVTIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2(CC2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Methoxybenzyl Cyclopropyl Methanol and Analogs
Strategies for Cyclopropane (B1198618) Ring Formation
The formation of the sterically demanding cyclopropane ring is a critical step in the synthesis of (1-(2-Methoxybenzyl)cyclopropyl)methanol. Various methods have been developed for the construction of this three-membered carbocycle, often with a focus on controlling the stereochemistry of the resulting product.
Simmons-Smith Cyclopropanation Techniques for Allylic Alcohol Precursors
The Simmons-Smith reaction is a widely utilized method for the stereospecific conversion of alkenes to cyclopropanes. researchgate.net This reaction typically employs a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid intermediate, which then reacts with an alkene. nih.gov A key feature of the Simmons-Smith reaction is its compatibility with a wide range of functional groups. researchgate.net
For the synthesis of cyclopropyl (B3062369) alcohols, the hydroxyl group of an allylic alcohol precursor can act as a directing group. The zinc reagent coordinates to the hydroxyl oxygen, delivering the methylene (B1212753) group to the same face of the double bond, resulting in syn-cyclopropanation. This diastereoselective approach is highly valuable for establishing the relative stereochemistry of the cyclopropyl alcohol. The precursor for the synthesis of this compound would be (E)-3-(2-methoxyphenyl)prop-2-en-1-ol. The Simmons-Smith reaction on this substrate would be expected to yield the desired cis-(2-(2-methoxybenzyl)cyclopropyl)methanol.
Several modifications of the classical Simmons-Smith conditions have been developed to enhance reactivity and selectivity. The Furukawa modification utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to improved yields and reproducibility. nih.gov
| Reagent System | Precursor | Key Features |
| Zn-Cu, CH₂I₂ | Allylic Alcohols | Heterogeneous, classic method. |
| Et₂Zn, CH₂I₂ (Furukawa) | Allylic Alcohols | Homogeneous, often higher yields. |
| Et₂Zn, CH₂I₂, Chiral Ligand | Allylic Alcohols | Enantioselective cyclopropanation. |
Cyclopropanation via Carbenoid Intermediates
Carbenoids, particularly those derived from zinc, are central to the Simmons-Smith reaction and related cyclopropanation methods. researchgate.net These metal-associated carbenes are more stable and selective than free carbenes. The electrophilic nature of the zinc carbenoid means that it reacts preferentially with electron-rich alkenes. researchgate.net
The general structure of the active species is often represented as I-Zn-CH₂-I. The reaction is believed to proceed through a "butterfly" transition state where the zinc atom coordinates to both carbons of the double bond, leading to the concerted and stereospecific transfer of the methylene group.
In addition to zinc-based reagents, other metal carbenoids have been explored for cyclopropanation. Rhodium(II) catalysts, for instance, can effectively catalyze the decomposition of diazo compounds to generate rhodium carbenoids, which then react with olefins to form cyclopropanes. These methods can offer high levels of stereocontrol, particularly when chiral ligands are employed.
Cyclopropanation of Olefins with Organometallic Reagents
While the Simmons-Smith reaction is a cornerstone of cyclopropanation, other organometallic reagents have also been successfully employed. Organolithium and Grignard reagents, in combination with dihaloalkanes, can generate carbenoid-like species capable of cyclopropanating olefins. However, these methods are often less general and can be complicated by side reactions due to the high reactivity and basicity of these organometallic compounds.
More specialized organometallic systems have been developed to address these challenges. For example, the Shi modification of the Simmons-Smith reaction utilizes a more electrophilic zinc carbenoid, enabling the cyclopropanation of less reactive, electron-deficient olefins. wikipedia.org
Stereoselective Approaches to Cyclopropyl Alcohol Scaffolds
Achieving high levels of stereoselectivity is a paramount goal in modern organic synthesis. For the synthesis of chiral cyclopropyl alcohols, two main strategies are employed: diastereoselective and enantioselective cyclopropanation.
Diastereoselective Cyclopropanation: As previously discussed, the intramolecular delivery of the methylene group directed by a resident functional group, such as the hydroxyl of an allylic alcohol, is a powerful strategy for achieving high diastereoselectivity. This substrate-controlled approach is often predictable and highly efficient. For allylic amines, the use of chelating groups near the amine can promote cyclopropanation over undesired N-ylide formation, leading to high diastereoselectivity. nih.gov
Enantioselective Cyclopropanation: To generate enantioenriched cyclopropyl alcohols, chiral catalysts or auxiliaries are employed. In the context of the Simmons-Smith reaction, chiral ligands can be added to the reaction mixture to modulate the stereochemical outcome. These ligands, often bidentate and possessing C₂ symmetry, coordinate to the zinc center and create a chiral environment, influencing the facial selectivity of the methylene transfer.
Installation and Modification of the Methanol (B129727) Moiety
The hydroxymethyl group is a key functional handle in this compound. This moiety can be introduced either before or after the formation of the cyclopropane ring.
Reduction of Carboxylic Acid Derivatives (Esters, Aldehydes, Ketones)
A common and reliable method for installing the methanol group is through the reduction of a corresponding carboxylic acid derivative, such as an ester, aldehyde, or ketone. This approach is particularly useful when the cyclopropane ring is constructed first, with a carbonyl group at the desired position.
Starting from a Cyclopropanecarboxylic Acid or Ester: If the synthesis commences with the formation of 1-(2-methoxybenzyl)cyclopropanecarboxylic acid or its corresponding ester, a powerful reducing agent is required to convert the carboxylic acid or ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is capable of reducing a wide range of carbonyl compounds, including carboxylic acids and esters, which are generally unreactive towards milder reducing agents like sodium borohydride (B1222165).
The reaction involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the carbonyl carbon. For carboxylic acids, an initial acid-base reaction occurs, followed by reduction. For esters, the reaction proceeds through an aldehyde intermediate which is further reduced to the primary alcohol.
Starting from a Cyclopropyl Aldehyde or Ketone: Alternatively, if the synthesis provides a cyclopropyl aldehyde, such as 1-(2-methoxybenzyl)cyclopropanecarbaldehyde, a milder reducing agent like sodium borohydride (NaBH₄) can be used to selectively reduce the aldehyde to the primary alcohol. Similarly, if a cyclopropyl ketone is synthesized, reduction with NaBH₄ or LiAlH₄ will yield a secondary alcohol. To obtain the primary alcohol of the target molecule, a one-carbon homologation would be necessary, for example, through a Wittig reaction followed by hydroboration-oxidation.
A general synthetic sequence could involve the Corey-Chaykovsky cyclopropanation of a chalcone (B49325) derivative to form a cyclopropyl ketone, which can then be further manipulated to introduce the methanol moiety. mdpi.com For instance, 2-hydroxychalcones can be cyclopropanated to yield 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. mdpi.com
| Precursor Functional Group | Reducing Agent | Product Functional Group |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol |
| Ester | LiAlH₄ | Primary Alcohol |
| Aldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |
Organometallic Additions to Carbonyl Compounds
One of the most fundamental and widely utilized methods for forming carbon-carbon bonds and generating alcohols is the addition of organometallic reagents to carbonyl compounds. chemtube3d.com These reagents, which feature a highly polarized carbon-metal bond, function as potent carbon nucleophiles. libretexts.org Organolithium (R-Li) and Grignard (R-MgX) reagents are paramount in this class, reacting readily with the electrophilic carbon of aldehydes and ketones to form new C-C bonds. msu.edudalalinstitute.com
The general mechanism involves the nucleophilic attack of the organometallic's carbanionic carbon on the carbonyl carbon. libretexts.org This step creates a tetrahedral intermediate, a metal alkoxide, which is then protonated during an aqueous workup to yield the final alcohol product. dalalinstitute.comsaskoer.ca For the synthesis of a secondary alcohol like this compound, a potential route involves the addition of a 2-methoxybenzyl organometallic reagent to cyclopropanecarboxaldehyde (B31225). The choice of organometallic reagent can significantly influence reactivity and selectivity. dalalinstitute.com
| Organometallic Reagent | General Formula | Relative Reactivity | Key Characteristics |
|---|---|---|---|
| Organolithium | R-Li | High | Highly reactive, strong bases. Less sensitive to steric hindrance compared to Grignard reagents. msu.edu |
| Grignard Reagent | R-MgX | Moderate-High | Most common organometallic reagents; reaction requires an ether solvent (e.g., THF, diethyl ether) to stabilize the reagent. libretexts.org |
| Organozinc | R-ZnX or R₂Zn | Moderate | Less reactive than Grignard reagents, allowing for higher chemoselectivity. Often used in the presence of Lewis acids to enhance reactivity. dalalinstitute.com |
| Gilman Reagent (Organocuprate) | R₂CuLi | Low (with ketones/aldehydes) | Primarily used for 1,4-conjugate addition to α,β-unsaturated carbonyls; less reactive in 1,2-additions to simple aldehydes and ketones. chadsprep.com |
Introduction of the 2-Methoxybenzyl Substituent
The incorporation of the 2-methoxybenzyl moiety is a critical aspect of the synthesis, defining the molecule's unique identity. This can be achieved through various strategies that hinge on forming a carbon-carbon bond between the cyclopropane and aromatic rings.
Strategies for Incorporating Aromatic Moieties
Several established methods exist for forging carbon-carbon bonds between alkyl and aromatic systems. A primary strategy involves the reaction of an organometallic nucleophile with an appropriate electrophile. In the context of the target molecule, two plausible approaches are:
Reaction of a Cyclopropyl Organometallic with a Benzyl (B1604629) Electrophile: A pre-formed cyclopropyl organometallic species, such as (1-(hydroxymethyl)cyclopropyl)magnesium bromide (after protection of the alcohol), could react with 2-methoxybenzyl chloride or bromide in a nucleophilic substitution reaction.
Reaction of a Benzyl Organometallic with a Cyclopropyl Electrophile: A 2-methoxybenzyl Grignard or organolithium reagent can be prepared and subsequently reacted with a cyclopropane-containing electrophile, such as 1-(bromomethyl)cyclopropyl)methanol (again, with appropriate protection).
Cross-coupling reactions, such as the Suzuki or Negishi coupling, represent another powerful avenue, although they would require more complex starting materials (e.g., a boronic ester on one fragment and a halide on the other).
Directed Synthesis Approaches Facilitated by the Methoxy (B1213986) Group
The methoxy group (-OCH₃) on the benzene (B151609) ring is not merely a passive substituent; it can actively guide the synthetic process. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. youtube.com More significantly, it can function as a powerful directing group in metalation reactions.
The Directed ortho-Metalation (DoM) reaction is a particularly potent strategy. msu.edu In this approach, the oxygen atom of the methoxy group coordinates to a strong organolithium base (like n-butyllithium), directing the deprotonation (lithiation) to the adjacent ortho position with high regioselectivity. This generates a stabilized aryl anion in situ. This nucleophilic site can then be quenched with a suitable electrophile to introduce a substituent specifically at the position ortho to the methoxy group.
For the synthesis of this compound, a DoM strategy could proceed as follows:
Start with 2-methylanisole (B146520) (1-methoxy-2-methylbenzene).
Perform a benzylic bromination to yield 1-(bromomethyl)-2-methoxybenzene.
Separately, synthesize a cyclopropylmethanol (B32771) precursor that can act as a nucleophile.
Couple the two fragments.
Alternatively, and more elegantly, one could start with methoxybenzene (anisole), perform a DoM reaction to create the 2-lithiated species, and then react this with a cyclopropane-containing electrophile like cyclopropanecarboxaldehyde or a protected version thereof. msu.edu
Convergent and Linear Synthesis Pathways
Optimization of Reaction Conditions and Yields
Maximizing the efficiency of any synthetic route, whether linear or convergent, requires careful optimization of each reaction step. researchgate.net Key parameters that are typically varied to improve yield and purity include temperature, solvent, catalyst, reagent concentration, and reaction time. chemrxiv.org
For instance, in a hypothetical Grignard addition of 2-methoxybenzylmagnesium bromide to cyclopropanecarboxaldehyde, several factors would need to be optimized:
Temperature: Grignard reactions are often initiated at 0 °C and then allowed to warm to room temperature. Low temperatures can help control exothermicity and minimize side reactions.
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are essential for the formation and stability of the Grignard reagent. libretexts.org The choice between them can affect solubility and reaction rates.
Reagent Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the Grignard reagent can help drive the reaction to completion, but a large excess may lead to more side products and complicate purification.
The process of optimization is often systematic, where one parameter is varied while others are held constant to determine its effect on the reaction outcome. mdpi.com
Example of Reaction Optimization Data (Hypothetical)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Diethyl Ether | 0 → 25 | 2 | 55 |
| 2 | THF | 0 → 25 | 2 | 68 |
| 3 | THF | -78 → 25 | 4 | 75 |
| 4 | THF | -78 → 0 | 4 | 82 |
Reactivity and Reaction Mechanisms of 1 2 Methoxybenzyl Cyclopropyl Methanol
Cyclopropyl (B3062369) Carbinol Rearrangements
Cyclopropyl carbinol rearrangements are characteristic reactions of compounds like (1-(2-Methoxybenzyl)cyclopropyl)methanol. These transformations are driven by the release of the inherent strain energy of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) and typically proceed through carbocationic intermediates. The resulting products can include ring-expanded structures (cyclobutyl derivatives) or ring-opened homoallylic systems.
Cationic Rearrangements of Cyclopropylmethanols
The cornerstone of cyclopropyl carbinol reactivity is the formation of a cyclopropylcarbinyl cation upon departure of the hydroxyl group. This cation is not a classical carbocation but is better described as a set of rapidly equilibrating, non-classical bicyclobutonium ion intermediates. nih.gov This delocalized cationic system can be intercepted by nucleophiles at different positions, leading to a variety of products.
For this compound, protonation of the hydroxyl group followed by elimination of water would generate the corresponding tertiary cyclopropylcarbinyl cation. This cation is subject to several potential rearrangement pathways:
Cyclopropylcarbinyl-Cyclobutyl Rearrangement: The cation can rearrange to a cyclobutyl cation, which upon quenching with a nucleophile (e.g., water), would yield a cyclobutanol (B46151) derivative.
Cyclopropylcarbinyl-Homoallyl Rearrangement: Alternatively, cleavage of a cyclopropane bond can lead to a homoallylic carbocation, resulting in the formation of a homoallylic alcohol after nucleophilic attack.
Cyclopropylcarbinyl-Cyclopropylcarbinyl Rearrangement: In certain systems, one cyclopropylcarbinyl cation can rearrange to another, often leading to scrambling of isotopic labels or changes in stereochemistry before the final product is formed. tubitak.gov.trresearchgate.net
The specific pathway taken is highly dependent on the substitution pattern and the reaction conditions. The 2-methoxybenzyl group, with its electron-donating methoxy (B1213986) substituent, can stabilize adjacent positive charge, potentially influencing which bond in the cyclopropane ring is cleaved. thieme-connect.com
Acid-Catalyzed Rearrangement Pathways
Treatment of cyclopropylmethanols with Brønsted or Lewis acids is a common method to initiate cationic rearrangement. rsc.org Lewis acids, such as bismuth(III) triflate (Bi(OTf)₃), are effective catalysts for these transformations, promoting the dehydration of the alcohol to form the key cyclopropylcarbinyl cation intermediate. thieme-connect.combeilstein-journals.orgnih.govbeilstein-journals.org
In the case of this compound, an acid catalyst would facilitate the loss of water, generating the carbocation. The subsequent rearrangement is directed by the need to form a more stable carbocationic intermediate. thieme-connect.com Research on analogous aryl-substituted cyclopropyl carbinols demonstrates that the cleavage of the cyclopropane ring often occurs to generate the most stable carbocation. The presence of the benzyl (B1604629) group would favor cleavage of the internal C-C bond of the cyclopropane ring to form a more stable benzylic carbocation, which can then be trapped by nucleophiles. thieme-connect.comrsc.org
For example, studies on similar systems have shown that electron-rich aryl rings generally give the best results in these rearrangements, although strongly electron-donating groups can sometimes be detrimental to product formation depending on the specific reaction. thieme-connect.com The 2-methoxy group on the benzyl ring of the title compound would be expected to play a significant role in directing the outcome of such acid-catalyzed reactions.
Gold-Catalyzed Ring Expansion and Rearrangements
Homogeneous gold catalysis has emerged as a powerful tool for effecting rearrangements of strained ring systems. nih.govacs.orgquizlet.comnsf.gov Gold(I) complexes, acting as soft, carbophilic Lewis acids, can activate functionalities like alcohols or nearby π-systems to initiate complex reaction cascades. nih.gov
For cyclopropyl carbinol systems, gold catalysts can promote ionization to generate a cyclopropylcarbinyl cation, which is associated with the gold complex. This intermediate can then undergo ring expansion or other rearrangements. nih.gov While much of the research focuses on enyne substrates where gold activates the alkyne, acs.orgnih.gov direct activation of the cyclopropyl carbinol moiety is also a known pathway. The reaction of this compound in the presence of a gold catalyst could potentially lead to ring expansion, forming a cyclobutanone (B123998) derivative after oxidation, or other rearranged products depending on the specific catalyst and conditions employed.
Mechanisms of Rearrangement and Stereochemical Outcomes
The mechanism of cyclopropyl carbinol rearrangement is intricate, involving non-classical carbocation intermediates. The interconversion between cyclopropylcarbinyl, cyclobutyl, and homoallyl cations is believed to proceed through a shared bicyclobutonium ion intermediate. nih.gov This intermediate has a three-center, two-electron bond, and its structure dictates the stereochemical course of the reaction.
The stereochemistry of the starting alcohol can significantly influence the stereochemical outcome of the products. nih.gov The rearrangement can be highly stereospecific, stereoselective, or non-selective, depending on the substrate and reaction conditions. The stability of the potential carbocationic intermediates plays a crucial role in determining which cyclopropane bond cleaves. For this compound, the bond cleavage would be directed by the formation of the most stable carbocation, which is likely influenced by the stabilizing effect of the 2-methoxybenzyl group. thieme-connect.comnih.gov Asymmetric catalysis, using chiral acids, has been developed to control the enantioselectivity of these rearrangements by creating a chiral ion pair that directs the subsequent nucleophilic attack or rearrangement. nih.gov
Ring-Opening Reactions of the Cyclopropane Moiety
Beyond intramolecular rearrangements, the strained cyclopropane ring of this compound can also undergo ring-opening reactions upon interaction with external reagents. These reactions are also driven by the release of ring strain and lead to linear, functionalized products.
Electrophilic Ring Opening Processes
While cyclopropanes bearing electron-withdrawing groups are considered potent electrophiles, nih.govnih.govresearchgate.net the reactivity of donor-substituted cyclopropanes like the title compound is typically initiated by electrophilic attack on an associated functional group (the hydroxyl) or via processes that generate a radical cation.
A notable example of such a process is the photoinduced, single-electron transfer (SET) reaction. chemrxiv.orgchemrxiv.org Aryl-substituted tertiary cyclopropanols can form photoactive electron donor-acceptor (EDA) complexes with electron-deficient olefins. chemrxiv.org Upon irradiation with UV light, an electron is transferred from the electron-rich aryl cyclopropanol (B106826) to the alkene. This generates a cyclopropanol radical cation, which undergoes rapid and regioselective homolytic cleavage of the most substituted C-C bond in the cyclopropane ring to form a stable β-ketoalkyl radical. This radical can then add to the alkene radical anion, leading to a cross-coupled product. chemrxiv.orgchemrxiv.orgresearchgate.net
The efficiency of this process can be dramatically increased by using a photoredox catalyst like tetrabutylammonium (B224687) decatungstate (TBADT). chemrxiv.org This methodology allows for the redox-neutral alkylation of electron-poor alkenes with β-ketoalkyl radicals derived from cyclopropanols.
Table 1: Examples of Photochemical Ring-Opening Cross-Coupling of Aryl Cyclopropanols with Alkenes. This table summarizes the yields for the reaction between various aryl cyclopropanols (analogs of the title compound) and electrophilic alkenes, demonstrating the synthetic utility of this ring-opening pathway. Data sourced from related studies. chemrxiv.org
Nucleophilic Ring Opening Reactions (e.g., with Alcohols)
The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions, particularly under acidic conditions. The reaction with an alcohol, such as methanol (B129727), in the presence of an acid catalyst is a characteristic example of such a transformation.
The mechanism is initiated by the protonation of the hydroxyl group of the methanol moiety, converting it into a good leaving group (water). Departure of the water molecule generates a tertiary cyclopropylcarbinyl carbocation. This cation is significantly stabilized by the adjacent 2-methoxybenzyl group. The strained three-membered ring is then attacked by a nucleophile, in this case, the solvent alcohol. This process is mechanistically analogous to the acid-catalyzed ring-opening of epoxides, where protonation of the epoxide oxygen is followed by nucleophilic attack on one of the ring carbons. byjus.comlibretexts.orgkhanacademy.orgyoutube.com In a study on a different cyclopropanated heterocyclic system, acid-catalyzed ring-opening with various alcohol nucleophiles was also observed to proceed efficiently. nih.gov
Step 1: Protonation: The hydroxyl group is protonated by an acid catalyst (H⁺).
Step 2: Carbocation Formation: The protonated hydroxyl group leaves as a water molecule, forming a stabilized cyclopropylcarbinyl carbocation.
Step 3: Nucleophilic Attack: An alcohol molecule (R-OH) acts as a nucleophile, attacking the carbocation and leading to the cleavage of a C-C bond in the cyclopropane ring.
Step 4: Deprotonation: A final deprotonation step yields the ring-opened ether product.
This reaction pathway ultimately transforms the cyclopropylmethanol (B32771) core into a homoallylic ether or a related acyclic structure.
Regioselectivity and Stereoselectivity in Ring-Opening
The regioselectivity and stereoselectivity of the ring-opening reaction are dictated by the structure and stability of the intermediate cyclopropylcarbinyl carbocation.
Regioselectivity: In acid-catalyzed reactions, the nucleophilic attack generally occurs at the carbon atom that can best stabilize the positive charge. byjus.comyoutube.com In the case of this compound, the departure of the water molecule forms a tertiary carbocation adjacent to the cyclopropane ring. This cation is the most stable possible intermediate. The subsequent nucleophilic attack and ring cleavage will be directed by the stability of the resulting rearranged carbocation. The cyclopropylcarbinyl cation can rearrange to a more stable, open-chain homoallylic cation. The nucleophile will then attack the most electrophilic center in this rearranged intermediate.
Stereoselectivity: The stereochemistry of these reactions can be complex due to the nature of the cyclopropylcarbinyl cation, which is often described as a non-classical, bridged carbocation. chemrxiv.orgchemrxiv.orgnih.gov Nucleophilic attack can occur with varying degrees of stereospecificity. However, computational and experimental studies on related systems, particularly those with phenyl substituents, have shown that rearrangements of the cyclopropylcarbinyl cation can become competitive with the rate of nucleophilic attack. chemrxiv.orgnih.gov These rearrangements, including ring openings to classical homoallylic cations, can lead to a mixture of diastereomers and a loss of stereoselectivity. chemrxiv.orgnih.gov Research on the acetolysis of spiropentylcarbinyl systems has also highlighted that cyclopropylcarbinyl to cyclobutyl cation rearrangements can proceed with predominant inversion of configuration at the migration origin upon nucleophilic attack. acs.org The precise stereochemical outcome for this compound would depend on the specific reaction conditions and the balance between direct nucleophilic attack and cationic rearrangement pathways.
Carbon-Carbon Bond Cleavage in Cyclopropyl Systems
The cleavage of a carbon-carbon bond is the defining feature of the ring-opening of cyclopropyl systems, driven by the release of approximately 27 kcal/mol of ring strain. In cyclopropylcarbinyl systems like this compound, this cleavage is typically facilitated by the formation of a carbocation at the carbinol carbon.
Under acidic or Lewis acidic conditions, the cyclopropylcarbinyl cation intermediate is formed. rsc.orgnih.gov This cation is not static and can undergo rapid equilibrium with other isomeric cations, primarily homoallylic and cyclobutyl cations. nih.govacs.org The cleavage of the distal C-C bond (the bond opposite the cationic center) or one of the proximal C-C bonds leads to these rearranged structures.
Proximal Bond Cleavage: Cleavage of one of the C-C bonds adjacent to the cationic center typically leads to a homoallylic carbocation.
Distal Bond Cleavage: Cleavage of the C-C bond opposite the cationic center can lead to a cyclobutyl cation.
The specific pathway taken is influenced by the substituents on the cyclopropane ring. In systems with methylene- or alkylidenecyclopropyl ketones, the regioselectivity of the C-C bond cleavage can be controlled by the choice of catalyst. nih.gov For this compound, the stabilizing effect of the benzyl group would favor the formation of the initial cyclopropylcarbinyl cation, which would then rearrange to the most stable subsequent intermediate before being trapped by a nucleophile. The study of cyclopropanols has established acid-catalyzed ring-opening as one of the main reactivity modes for C-C bond cleavage in these systems. nih.gov
Transformations of the Methanol Functional Group
The primary alcohol (methanol) functional group on the cyclopropane ring can undergo a variety of standard chemical transformations, including oxidation and derivatization.
Oxidation Reactions to Carbonyls or Carboxylic Acids
The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.
Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, a mild, anhydrous oxidizing agent is required. Pyridinium (B92312) chlorochromate (PCC) is a common reagent for this transformation, effectively converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. youtube.comkhanacademy.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents in aqueous conditions will convert the primary alcohol directly to a carboxylic acid. Reagents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (the Jones reagent), or potassium permanganate (B83412) (KMnO₄) are effective for this purpose. youtube.com The oxidation proceeds via the intermediate aldehyde, which is rapidly hydrated and further oxidized. khanacademy.orgresearchgate.net
| Starting Material | Reagent(s) | Product | Product Class |
| This compound | Pyridinium Chlorochromate (PCC) | (1-(2-Methoxybenzyl)cyclopropyl)carbaldehyde | Aldehyde |
| This compound | CrO₃, H₂SO₄, acetone (B3395972) (Jones Reagent) | 1-(2-Methoxybenzyl)cyclopropane-1-carboxylic acid | Carboxylic Acid |
| This compound | KMnO₄, NaOH, H₂O | 1-(2-Methoxybenzyl)cyclopropane-1-carboxylic acid | Carboxylic Acid |
This table presents expected products based on standard oxidation reactions of primary alcohols.
Derivatization to Ethers, Esters, or Halides
The hydroxyl group is a versatile handle for further functionalization, allowing for its conversion into ethers, esters, and halides.
Synthesis of Ethers: The most common method for converting an alcohol to an ether is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This two-step process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. youtube.comtotal-synthesis.com The resulting sodium (1-(2-methoxybenzyl)cyclopropyl)methoxide is then treated with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield the corresponding ether. youtube.comyoutube.com
Synthesis of Esters: Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly in a laboratory setting, by reacting it with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine). acs.org For example, reaction with acetyl chloride would yield (1-(2-methoxybenzyl)cyclopropyl)methyl acetate.
Synthesis of Halides: The alcohol can be converted to the corresponding cyclopropylmethyl halide. Treatment with concentrated aqueous hydrogen halides (e.g., HBr, HCl) can produce cyclopropylmethyl bromide or chloride. google.comgoogle.com This reaction proceeds via an Sₙ1 or Sₙ2 mechanism after protonation of the hydroxyl group. However, these conditions can also promote rearrangement reactions, leading to the formation of cyclobutyl halides and 4-halo-1-butenes as significant byproducts. google.comgoogle.com Alternative methods, such as using a complex of an N-halosuccinimide and a dialkyl sulfide, can provide the desired cyclopropylmethyl halide with fewer rearrangement byproducts. epo.org
| Starting Material | Reagent(s) | Product | Product Class |
| This compound | 1. NaH 2. CH₃I | 1-((methoxymethyl)cyclopropyl)-2-methoxybenzene | Ether |
| This compound | Acetyl Chloride, Pyridine (B92270) | (1-(2-Methoxybenzyl)cyclopropyl)methyl acetate | Ester |
| This compound | conc. HBr | 1-(bromomethyl)-1-(2-methoxybenzyl)cyclopropane* | Alkyl Halide |
*Note: Formation of rearranged byproducts such as cyclobutyl and homoallyl halides is common.
Reactivity of the Methoxybenzyl Group
The 2-methoxybenzyl group is an activated aromatic system that can participate in electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediates (arenium ions) formed during electrophilic attack at the ortho and para positions. researchgate.net
In the case of this compound, the positions on the aromatic ring are numbered relative to the benzyl-cyclopropane bond:
Position 2: Methoxy group
Positions 3 and 5: meta to the methoxy group
Position 4: para to the methoxy group
Position 6: ortho to the methoxy group
Electrophilic attack will be directed primarily to the positions ortho and para to the strongly activating methoxy group. masterorganicchemistry.com
Para-attack (Position 4): This position is electronically activated and sterically accessible.
Ortho-attack (Position 6): This position is also electronically activated, but may experience some steric hindrance from the adjacent benzyl-cyclopropane substituent.
Ortho-attack (Position 1, ipso-attack): This position is sterically hindered and attack here is less likely.
Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), or Friedel-Crafts acylation (with an acyl chloride/AlCl₃) would be expected to yield a mixture of products, with substitution occurring predominantly at the 4- and 6-positions of the benzene ring. masterorganicchemistry.comstackexchange.com
Role as an Activating or Directing Group in Aromatic Reactions
The 2-methoxybenzyl portion of this compound contains two substituents on the benzene ring: a methoxy group (-OCH₃) and a cyclopropylmethanol-substituted alkyl group (-CH₂-C₃H₄-CH₂OH). Both substituents influence the reactivity of the aromatic ring toward electrophilic aromatic substitution (EAS) by affecting the rate of reaction (activation/deactivation) and the position of substitution (directing effect). leah4sci.commasterorganicchemistry.com
The methoxy group is a powerful activating group. The oxygen atom's lone pairs can be donated into the aromatic π-system through resonance, which significantly increases the electron density of the ring. This resonance effect makes the ring much more nucleophilic and thus more reactive toward electrophiles than benzene itself. youtube.com This electron donation is most pronounced at the ortho and para positions, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution at these sites. Consequently, the methoxy group is a strong ortho, para-director. libretexts.org
The -(CH₂-cyclopropyl-methanol) group, being an alkyl substituent, is a weak activating group. It donates electron density primarily through an inductive effect, a through-sigma-bond polarization that is weaker than resonance. ualberta.ca Like other alkyl groups, it also directs incoming electrophiles to the ortho and para positions.
When multiple substituents are present on a benzene ring, the directing effect is controlled by the most powerful activating group. ualberta.ca In the case of the 2-methoxybenzyl moiety, the methoxy group's strong resonance-based activation dominates the weak inductive activation of the alkyl group. Therefore, in electrophilic aromatic substitution reactions, the methoxy group will direct incoming electrophiles primarily to the positions ortho and para relative to itself. The position para to the methoxy group (position 5) and the open ortho position (position 3) would be the favored sites of substitution. Steric hindrance from the adjacent alkyl group might reduce the reactivity of the other ortho position (position 1).
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Classification | Directing Effect | Primary Electronic Effect |
|---|---|---|---|
| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Resonance Donation |
| -CH₃ (Alkyl) | Weakly Activating | Ortho, Para | Inductive Donation |
| -NO₂ (Nitro) | Strongly Deactivating | Meta | Resonance & Inductive Withdrawal |
| -Cl (Chloro) | Weakly Deactivating | Ortho, Para | Inductive Withdrawal & Resonance Donation |
Stability and Reactivity of the Ether Linkage
The ether linkage in this compound is a 2-methoxybenzyl (OMB) ether. Its stability and reactivity are comparable to the more common p-methoxybenzyl (PMB) protecting group. Benzyl-type ethers are generally stable under many conditions, but the presence of the electron-donating methoxy group renders the aromatic ring susceptible to oxidation, providing a key pathway for cleavage. acs.org
The primary method for cleaving such electron-rich benzyl ethers is through oxidative deprotection. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective. acs.orgoup.com The mechanism involves a single-electron transfer from the electron-rich methoxybenzyl ring to the oxidant, forming a resonance-stabilized radical cation. This intermediate is then attacked by a nucleophile (often water present in the reaction mixture), leading to the formation of a hemiacetal which subsequently decomposes to release the free alcohol and 2-methoxybenzaldehyde.
Compared to an unsubstituted benzyl ether, the 2-methoxybenzyl ether is significantly more labile under these oxidative conditions due to the ring's heightened electron density. It can also be cleaved under acidic conditions, often more readily than a standard benzyl ether. universiteitleiden.nl Studies on PMB ethers have shown that cleavage can be achieved with various Lewis acids or protic acids like trifluoroacetic acid (TFA). oup.comnih.gov Importantly, certain mild cleavage methods are compatible with other sensitive functional groups, including cyclopropyl rings, which remain intact during the deprotection. oup.com While PMB and OMB ethers exhibit similar reactivity, some studies have noted that 2-methoxybenzyl ethers can be readily cleaved, suggesting a high degree of lability similar to their para-substituted counterparts. nih.gov
Table 2: Selected Reagents for the Cleavage of Methoxybenzyl Ethers
| Reagent | Conditions | Mechanism Type | Functional Group Compatibility |
|---|---|---|---|
| DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) | CH₂Cl₂/H₂O | Oxidative | Good; tolerates esters, benzyl ethers, cyclopropyl groups |
| CAN (Ceric Ammonium Nitrate) | CH₃CN/H₂O | Oxidative | Moderate; can affect other oxidizable groups |
| TFA (Trifluoroacetic Acid) | CH₂Cl₂ | Acidic | Cleaves other acid-labile groups (e.g., silyl (B83357) ethers, acetals) |
| HCl/HFIP | CH₂Cl₂/HFIP (catalytic HCl) | Acidic | High; chemoselectively cleaves PMB in presence of Nap and TBDPS ethers |
Computational and Theoretical Studies on Reaction Pathways
Density Functional Theory (DFT) Calculations for Reaction Intermediates
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, making it highly suitable for studying reaction mechanisms and the properties of transient intermediates. rsc.org For a molecule like this compound, DFT calculations can provide deep insights into reaction pathways involving the cyclopropyl ring, such as ring-opening reactions.
Computational studies on related systems, such as cyclopropyl ketones and cyclopropyl radicals, have successfully used DFT to elucidate structure-reactivity relationships. acs.orgresearchgate.net For instance, DFT calculations can be employed to model the homolytic cleavage of a bond to the cyclopropyl ring, leading to a cyclopropylcarbinyl radical intermediate. The subsequent ring-opening of this radical to a homoallyl radical is a well-known, rapid process often used as a "radical clock." DFT methods can accurately calculate the activation energy (energy barrier) for this ring-opening process.
Research on various substituted cyclopropyl radicals has shown that substituents significantly influence the kinetics of ring-opening. For example, DFT calculations have demonstrated that an amino substituent can drastically lower the kinetic barrier for ring-opening compared to an unsubstituted cyclopropyl radical. researchgate.net Similar calculations could be applied to intermediates derived from this compound to predict how the 2-methoxybenzyl and hydroxymethyl substituents affect the stability of the cyclopropyl ring and the energetics of its potential reactions. These calculations would involve optimizing the geometries of reactants, transition states, and products to determine their relative energies and predict the most favorable reaction pathways.
Table 3: Calculated Activation Energies (Ea) for Ring-Opening of Substituted Cyclopropylcarbinyl-type Radicals
| Radical Species | Computational Method | Calculated Ea (kcal/mol) | Reference |
|---|---|---|---|
| Cyclopropylcarbinyl radical | CCSD(T)//QCISD | 9.70 | nih.gov |
| Cyclopropoxy radical | CCSD(T)//QCISD | 0.64 | nih.gov |
| Cyclopropylaminium radical cation | - | No barrier | nih.gov |
Note: The data illustrates how different substituents (X in cyclopropyl-X•) dramatically alter the ring-opening barrier, a principle applicable to intermediates derived from the title compound.
Energy Landscape Analysis of Cyclopropyl Ring Transformations
An energy landscape, or potential energy surface (PES), provides a comprehensive map of a molecule's energy as a function of its atomic coordinates. Analyzing this landscape is crucial for understanding all possible conformational changes and chemical transformations. rsc.org For this compound, the most interesting transformations involve the high-energy cyclopropyl ring. The inherent ring strain of cyclopropane (approximately 27.5 kcal/mol) is a key feature of its energy landscape, making it a "spring-loaded" functional group prone to reactions that release this strain. doaj.org
Computational methods can be used to explore the energy landscape and map out the pathways for cyclopropyl ring transformations. nih.gov A typical transformation is the rearrangement of a cyclopropylcarbinyl-type carbocation, radical, or anion. For example, a carbocation adjacent to the ring can undergo a rapid electrocyclic ring-opening to form a more stable cyclobutyl or homoallyl cation.
An energy landscape analysis for such a process would involve:
Identifying Stationary Points: Locating the energy minima corresponding to the reactant (cyclopropylcarbinyl intermediate), products (cyclobutyl or homoallyl structures), and any other stable intermediates.
Locating Transition States: Finding the first-order saddle points on the energy surface that connect these minima. The energy of the transition state relative to the reactant defines the activation barrier for the transformation.
Mapping Reaction Paths: Tracing the intrinsic reaction coordinate (IRC) from a transition state down to the connected minima to confirm it represents the correct transformation.
By mapping the landscape, chemists can understand the dynamics of the molecule, predict the feasibility of different reaction pathways, and explain product distributions. For example, the analysis could reveal competing pathways, such as direct ring-opening versus rearrangement, and determine which is kinetically and thermodynamically favored. The complex interplay of steric and electronic effects from the 2-methoxybenzyl and hydroxymethyl groups would create a unique and complex energy landscape governing the reactivity of the cyclopropyl moiety. rsc.org
Applications As a Synthetic Intermediate
Building Block for Complex Cyclopropyl (B3062369) Derivatives
The inherent reactivity of the hydroxyl group and the unique properties of the cyclopropane (B1198618) ring make (1-(2-Methoxybenzyl)cyclopropyl)methanol an excellent starting point for a variety of more elaborate cyclopropyl-containing molecules.
Cyclopropylamines are significant structural motifs found in numerous pharmaceuticals and agrochemicals. researchgate.net The conversion of this compound into the corresponding amine, (1-(2-Methoxybenzyl)cyclopropyl)methanamine, represents a key transformation. While direct displacement of the hydroxyl group is challenging, it can be readily converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with an amine or an amine precursor like sodium azide (B81097).
A common strategy involves a two-step process:
Activation of the Hydroxyl Group: The alcohol is treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form a sulfonate ester. This ester is an excellent leaving group.
Nucleophilic Substitution: The resulting sulfonate is then reacted with a nitrogen nucleophile. A popular and effective method is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, or reaction with sodium azide followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) to yield the primary amine.
Alternative one-pot methods, such as the Mitsunobu reaction, can also be employed, where the alcohol reacts with a nitrogen nucleophile (e.g., phthalimide or hydrazoic acid) in the presence of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).
Table 1: Representative Reagents for Conversion of Alcohol to Amine This table is interactive. Click on the headers to sort.
| Step | Reagent System | Intermediate Product | Final Product |
|---|
The oxidation of the primary alcohol in this compound provides a direct route to the corresponding cyclopropyl ketone, 1-(2-Methoxybenzyl)cyclopropanecarbaldehyde, and subsequently to other ketone derivatives. organic-chemistry.org The choice of oxidizing agent is crucial to avoid cleavage of the strained cyclopropane ring. Milder, selective oxidizing agents are generally preferred.
Common methods for the oxidation of primary alcohols to aldehydes include Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) oxidation. These methods operate under mild conditions and are highly effective for sensitive substrates. Other chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) can also be used. Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents if desired. The resulting aldehyde or ketone is a valuable intermediate for subsequent reactions such as Grignard additions, Wittig reactions, or reductive aminations to introduce further complexity. chemicalbook.comnih.gov
Table 2: Selected Oxidizing Agents for Alcohol to Aldehyde/Ketone Conversion This table is interactive. Click on the headers to sort.
| Reagent | Conditions | Product Type |
|---|---|---|
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Aldehyde |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to Room Temperature | Aldehyde |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Aldehyde |
| Jones Reagent (CrO₃, H₂SO₄, Acetone) | 0 °C to Room Temperature | Carboxylic Acid |
This compound can serve as a scaffold for the synthesis of more complex cyclopropylcarbinols possessing additional stereocenters. The rigidity of the cyclopropane ring provides a platform for stereocontrolled reactions on its substituents. mdpi.com For instance, if the starting material were enantiomerically pure, the existing stereocenter at the C1 position of the cyclopropane ring could direct the stereochemistry of subsequent reactions.
New stereocenters can be introduced through several pathways:
Modification of the Benzyl (B1604629) Group: The aromatic ring can be functionalized, for example, through electrophilic aromatic substitution. Subsequent reactions on the new substituent could generate a stereocenter.
Oxidation and Addition: The primary alcohol can be oxidized to the aldehyde, as described in section 4.1.2. Subsequent nucleophilic addition to the carbonyl group (e.g., with an organometallic reagent) would generate a new stereocenter at the carbinol carbon, creating a diastereomeric mixture whose ratio may be influenced by the existing chirality.
Directed Reactions: The hydroxyl group itself can act as a directing group in reactions on the cyclopropane ring or the double bonds of the aromatic ring, influencing the stereochemical outcome of additions or cyclizations. mdpi.comgoogle.com
These strategies allow for the creation of acyclic molecules with multiple, distant stereocenters, a significant challenge in organic synthesis. google.com
Utility in Ring Expansion to Cyclobutanes
The cyclopropylcarbinyl moiety in this compound is prone to undergo rearrangement reactions, most notably ring expansion to form cyclobutane (B1203170) derivatives. This transformation typically proceeds through a cyclopropylcarbinyl cation intermediate, which is generated by treating the alcohol with a Lewis acid or a strong protic acid. nih.gov
The mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form a primary carbocation. This unstable primary cation immediately rearranges. The high strain energy of the cyclopropane ring facilitates the cleavage of one of the internal C-C bonds, leading to the formation of a more stable cyclobutyl cation. This cation can then be trapped by a nucleophile present in the reaction medium (e.g., a halide or the conjugate base of the acid) to yield a substituted cyclobutane. The regioselectivity of the ring opening can be influenced by the substituents on the ring. The presence of the 2-methoxybenzyl group can influence the stability of the cationic intermediates and thus the outcome of the rearrangement. Such ring expansion reactions are a powerful tool for accessing four-membered ring systems, which are valuable intermediates in organic synthesis. nih.govgoogleapis.com
Contribution to Heterocyclic Synthesis
The unique combination of functional groups in this compound also makes it a potential precursor for the synthesis of heterocyclic compounds.
A plausible, albeit not explicitly reported, synthetic route from this compound to substituted pyrrolidines could involve a tandem amination and ring expansion sequence. This would likely proceed through a donor-acceptor cyclopropane intermediate.
The synthesis could be envisioned as follows:
Introduction of an Electron-Withdrawing Group: The hydroxyl group is first converted to or replaced by an electron-withdrawing group (EWG), such as a nitrile or an ester. This transforms the cyclopropane into a "donor-acceptor" system, where the benzyl group acts as an electron donor and the new group acts as an acceptor.
Ring Opening and Cyclization: Treatment of this activated cyclopropane with an amine could initiate a nucleophilic attack. This would lead to the opening of the three-membered ring to form a zwitterionic or stabilized carbanionic intermediate. Subsequent intramolecular cyclization would then form the five-membered pyrrolidine (B122466) ring. nih.govgoogle.com
This type of transformation leverages the strain of the cyclopropane ring to drive the formation of a more stable five-membered heterocyclic system, providing a concise route to substituted pyrrolidines.
Role in Multi-Component Reactions
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.combeilstein-journals.org While this compound is not a direct substrate for many common MCRs, it can function as a masked aldehyde, significantly broadening its potential utility in this area.
The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that typically utilize an aldehyde or ketone as a key component. organic-chemistry.orgacs.org The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. acs.org The Ugi four-component reaction (U-4CR) extends this by including a primary amine, resulting in the formation of a bis-amide. organic-chemistry.org
Although primary alcohols are not standard substrates, research has demonstrated that they can be used in place of aldehydes in Passerini-type reactions under specific catalytic aerobic conditions. researchgate.net This process involves the in situ oxidation of the alcohol to the corresponding aldehyde, which is then consumed in the main MCR cascade. Consequently, this compound could be employed in a Passerini reaction in the presence of a suitable oxidation system to generate complex α-acyloxy carboxamides.
Table 1: Hypothetical Passerini Reaction Components and Product This table illustrates the components that would be involved in a Passerini reaction utilizing the aldehyde derived from this compound.
| Component Type | Example Compound | Role in Reaction |
| Aldehyde Precursor | This compound | Oxidized in situ to provide the aldehyde component. |
| Carboxylic Acid | Acetic Acid | Provides the acyl group and acts as a proton source. |
| Isocyanide | tert-Butyl isocyanide | Attacks the carbonyl carbon, inserting into the structure. |
| Final Product | α-acetoxy-N-(tert-butyl)-2-(1-(2-methoxybenzyl)cyclopropyl)acetamide | An α-acyloxy carboxamide. |
Precursor to Structurally Diverse Carbocyclic Scaffolds
The strained three-membered ring of the cyclopropyl group in this compound makes it an excellent precursor for the synthesis of more complex carbocyclic systems through ring-expansion and rearrangement reactions. These transformations are typically driven by the release of the significant ring strain inherent to the cyclopropane moiety (approximately 28 kcal/mol) and often proceed through carbocationic intermediates. nih.gov
Under acidic conditions, the hydroxyl group of this compound can be protonated and eliminated as water, generating a primary cyclopropylcarbinyl cation. This cation is notoriously unstable and readily undergoes rearrangement. The most common pathway is a ring-expansion, where a C-C bond of the cyclopropane ring migrates to yield a less-strained cyclobutyl cation. This intermediate can then be trapped by a nucleophile or undergo further rearrangements.
Such semipinacol-type rearrangements can lead to the formation of a variety of structurally diverse carbocyclic scaffolds. nih.gov Depending on the reaction conditions and the specific structure of the substrate, products such as substituted cyclobutanols, cyclobutenes, or even cyclopentyl derivatives can be obtained. nih.gov The presence of the 2-methoxybenzyl group can influence the stability of the cationic intermediates and potentially direct the outcome of the rearrangement. This reactivity makes this compound a valuable building block for accessing four- and five-membered carbocyclic rings that are common motifs in many biologically active molecules.
Table 2: Potential Carbocyclic Scaffolds from Rearrangement This table outlines potential carbocyclic products formed via the acid-catalyzed rearrangement of this compound.
| Initial Intermediate | Rearrangement Type | Potential Product Class | Example Structure |
| (1-(2-Methoxybenzyl)cyclopropyl)methyl cation | Ring Expansion (1,2-bond migration) | Cyclobutanol (B46151) Derivatives | 2-(2-Methoxybenzyl)cyclobutanol |
| (1-(2-Methoxybenzyl)cyclopropyl)methyl cation | Ring Expansion / Elimination | Cyclobutene Derivatives | 1-(2-Methoxybenzyl)cyclobutene |
| Cyclobutyl Cation Intermediate | Further Rearrangement / Hydride Shift | Cyclopentyl Derivatives | (2-Methoxybenzyl)cyclopentanol |
Future Research Directions
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of cyclopropyl (B3062369) alcohols with high stereoselectivity remains a challenging yet crucial goal in organic chemistry. nih.gov Future research should focus on developing novel, efficient, and highly stereoselective methods for the synthesis of (1-(2-Methoxybenzyl)cyclopropyl)methanol and its derivatives.
Key research objectives in this area include:
Catalytic Asymmetric Cyclopropanation: While methods like the Simmons-Smith cyclopropanation are effective for generating cyclopropanes, developing catalytic asymmetric versions remains a significant challenge. nih.gov Research should target the discovery of new chiral ligands and catalyst systems that can effectively control the stereochemistry of the cyclopropane (B1198618) ring formation from a suitable allylic alcohol precursor.
Tandem Reaction Strategies: One-pot tandem reactions that generate molecular complexity while minimizing intermediate handling and purification steps are highly desirable. nih.gov Future work could explore tandem sequences, such as an asymmetric alkyl addition to an α,β-unsaturated aldehyde followed by a directed diastereoselective cyclopropanation of the resulting alkoxide intermediate. nih.gov
Substrate-Controlled Diastereoselective Synthesis: Investigating how the existing stereocenters in precursors can influence the stereochemical outcome of the cyclopropanation reaction is another important direction. This involves a systematic study of various cyclopropanation reagents and conditions to achieve high diastereoselectivity.
A comparison of potential stereoselective strategies is presented in Table 1.
| Methodology | Potential Advantages | Key Research Challenges |
| Catalytic Asymmetric Simmons-Smith Reaction | Direct formation of enantiomerically enriched cyclopropanes. | Limited success with allylic alcohols; development of broadly applicable catalysts. nih.gov |
| Chiral Auxiliary-Mediated Cyclopropanation | High diastereoselectivity; predictable stereochemical outcomes. | Requires additional steps for auxiliary attachment and removal. |
| Tandem Asymmetric Addition/Cyclopropanation | High efficiency and molecular complexity generation in a single pot. nih.gov | Optimization of reaction conditions for multiple sequential steps. |
| Enzymatic Resolution or Desymmetrization | High enantioselectivity; environmentally friendly conditions. | Substrate specificity of enzymes; availability of suitable biocatalysts. |
Exploration of New Reactivity Modes for this compound
The inherent ring strain of the cyclopropyl group and the presence of the hydroxyl and methoxybenzyl functionalities suggest that this compound could participate in a variety of chemical transformations. Future research should aim to uncover and harness new reactivity modes beyond standard alcohol chemistry.
Potential areas for exploration include:
Ring-Opening Reactions: The cyclopropylcarbinyl system is prone to rearrangements and ring-opening reactions under acidic or electrophilic conditions. A systematic investigation into the regioselective and stereoselective ring-opening of this compound could provide access to valuable cyclobutane (B1203170) or homoallylic alcohol derivatives.
Domino Reactions: The compound's multiple functional groups could be exploited in domino or cascade reactions. For instance, a reaction initiated at the hydroxyl group could trigger a subsequent cyclopropane ring-opening, leading to the rapid construction of complex molecular scaffolds.
Metal-Catalyzed Cross-Coupling Reactions: The hydroxyl group can be converted into a suitable leaving group (e.g., tosylate, triflate) to enable participation in various metal-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of substituents at the methylene (B1212753) position. Coupling reactions of cyclopropylmethanol (B32771) with alkynes can also lead to the formation of substituted allylic alcohols, which are valuable intermediates. actylis.comlifechempharma.com
Advanced Mechanistic Investigations via Spectroscopic and Computational Techniques
A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing methods and designing new reactions. Future research should employ a combination of advanced spectroscopic and computational tools.
Specific research directions could involve:
In-Situ Spectroscopic Monitoring: Techniques such as in-situ NMR and IR spectroscopy can be used to monitor reaction progress in real-time, identify reactive intermediates, and elucidate reaction kinetics. This data is invaluable for understanding the factors that control selectivity and yield.
Computational Modeling: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of reactions. nih.gov These computational studies can provide insights that are difficult to obtain through experimental methods alone and can guide the rational design of new catalysts and reaction conditions. nih.gov
Isotopic Labeling Studies: Experiments using isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms, particularly for complex rearrangements or tandem processes.
| Technique | Information Gained | Research Application |
| In-situ NMR/IR Spectroscopy | Reaction kinetics, detection of intermediates, structural information. | Optimizing stereoselective synthesis and understanding reactivity modes. |
| Density Functional Theory (DFT) | Transition state structures, activation energies, reaction pathways. nih.gov | Predicting stereoselectivity, designing novel catalysts. |
| Isotopic Labeling | Tracing atomic connectivity, confirming bond-making/breaking steps. | Elucidating mechanisms of complex rearrangements and domino reactions. |
Expanding the Scope of Applications as a Synthetic Intermediate
The rigid cyclopropane core and multiple functional groups of this compound make it a potentially valuable building block in organic synthesis. myskinrecipes.com Future work should focus on demonstrating its utility in the synthesis of complex and biologically relevant molecules.
Promising applications include:
Synthesis of Bioactive Molecules: The cyclopropane motif is present in numerous natural products and pharmacologically active compounds. nih.gov The unique substitution pattern of this compound could be leveraged to synthesize novel analogs of existing drugs or to create entirely new classes of therapeutic agents. Its structure could be valuable in structure-activity relationship studies. myskinrecipes.com
Natural Product Synthesis: The compound could serve as a key intermediate in the total synthesis of complex natural products containing the cyclopropylmethanol unit. Its defined structure could help in establishing key stereocenters early in a synthetic sequence.
Materials Science: The rigid cyclopropane scaffold could be incorporated into polymers or molecular materials to impart specific conformational constraints or properties.
Green Chemistry Approaches in the Synthesis and Transformations of Cyclopropylmethanols
Adhering to the principles of green chemistry is crucial for the future of chemical synthesis. paperpublications.orgmdpi.com Research efforts should be directed towards developing more sustainable and environmentally benign methods for the synthesis and subsequent transformations of this compound.
Key green chemistry principles to be applied include:
Catalysis: Shifting from stoichiometric reagents to catalytic alternatives can significantly reduce waste. paperpublications.org Future research should focus on developing highly efficient and recyclable catalysts for the synthesis and reactions of this compound. organic-chemistry.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Safer Solvents: The development of synthetic procedures that use greener solvents (e.g., water, ethanol) or even solvent-free conditions (mechanochemistry) would significantly reduce the environmental impact. mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. organic-chemistry.org The exploration of photochemical or electrochemical methods could offer energy-efficient alternatives to traditional thermal processes.
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevent Waste | Design syntheses with high yields and selectivity to minimize byproducts. |
| Maximize Atom Economy | Utilize addition reactions like cyclopropanation that incorporate most atoms from reactants into the product. |
| Use Catalysts | Employ catalytic reagents instead of stoichiometric ones for cyclopropanation and functional group transformations. paperpublications.org |
| Use Safer Solvents | Replace hazardous organic solvents with water, bio-based solvents, or implement solvent-free reaction conditions. mdpi.com |
| Increase Energy Efficiency | Develop synthetic methods that proceed at ambient temperature and pressure. |
Q & A
Basic Research Question
- FTIR : Peaks at ~2994 cm⁻¹ (C-H stretch, cyclopropane) and 1745 cm⁻¹ (C=O, if oxidized) .
- NMR : Cyclopropane protons appear as multiplets (δ 1.2–1.8 ppm), while the methoxybenzyl group shows a singlet at δ 3.8 ppm (OCH₃) and aromatic protons at δ 6.7–7.4 ppm .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 205.1 (calculated for C₁₂H₁₄O₂) with fragmentation patterns indicating cyclopropane ring cleavage .
How can researchers resolve contradictions in proposed mechanisms for cyclopropane ring-opening reactions involving this compound?
Advanced Research Question
Divergent mechanisms (e.g., acid-catalyzed vs. radical pathways) require kinetic isotope effect (KIE) studies and trapping experiments. For example, shows cyclopropanol inactivation via radical intermediates in methanol oxidase, while observes acid-catalyzed cyclobutane formation. To reconcile:
- Perform KIE using deuterated methanol to distinguish protonation vs. radical pathways.
- Use radical scavengers (e.g., TEMPO) to test for intermediate trapping .
What methodologies assess the biological activity of this compound, particularly in enzyme modulation?
Advanced Research Question
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled derivatives) to quantify affinity for targets like G-protein-coupled receptors .
- Enzyme Inhibition Studies : Monitor methanol oxidase inactivation via UV-Vis spectroscopy (absorbance at 399 nm for flavin cofactor changes) .
- Cellular Uptake : LC-MS/MS quantification in cell lysates after exposure to 10 µM compound for 24 hours .
How does the stereochemistry of substituents (e.g., methoxybenzyl group) influence the compound’s stability and reactivity?
Advanced Research Question
Stereoelectronic effects dominate. The ortho-methoxy group enhances cyclopropane ring stability via conjugation but reduces nucleophilic attack susceptibility. Computational modeling (DFT) shows:
- Ortho substitution increases ring strain energy by 3–5 kcal/mol compared to para analogs.
- Steric hindrance from the benzyl group slows epoxidation rates by ~30% .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak IA) achieves >99% enantiomeric excess (ee). Key issues:
- Racemization during column chromatography: Mitigate by using low-temperature (4°C) silica gel purification .
- Catalyst selection: Chiral Ru-phosphine complexes in asymmetric cyclopropanation reduce byproducts .
How do solvent polarity and proticity affect the compound’s reactivity in substitution reactions?
Basic Research Question
Polar aprotic solvents (e.g., DMF) favor SN2 pathways (e.g., methoxy displacement), while protic solvents (e.g., methanol) promote cyclopropane ring-opening via acid catalysis. shows methanolysis of cyclopropyl epoxides forms methoxycyclobutanes, with reaction rates doubling in acidic (pH 4) vs. neutral conditions .
What are the key differences in biological activity between this compound and its structural analogs?
Advanced Research Question
- Piperazine analogs : Higher CNS permeability (logP 1.8 vs. 2.1) but lower metabolic stability (t₁/₂ 2.1 h vs. 4.5 h) .
- Trifluoromethyl derivatives : Enhanced enzyme inhibition (IC₅₀ 0.8 µM vs. 5.2 µM) due to electronegative group interactions .
How can researchers validate the purity of this compound in synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
